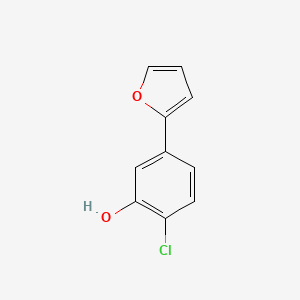

2-Chloro-5-(furan-2-YL)phenol

Description

2-Chloro-5-(furan-2-yl)phenol is a halogenated phenolic compound featuring a chlorine atom at the ortho position (C2) and a furan-2-yl moiety at the meta position (C5) on the aromatic ring. This structural arrangement combines the electron-withdrawing properties of chlorine with the aromatic heterocyclic nature of furan, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-chloro-5-(furan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYWOFUOQXNPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685815 | |

| Record name | 2-Chloro-5-(furan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-31-6 | |

| Record name | 2-Chloro-5-(furan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(furan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses 2-chloro-5-bromophenol and furan-2-boronic acid as starting materials. The reaction is catalyzed by a palladium complex, such as Pd(PPh3)4, and requires a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(furan-2-yl)phenol may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(furan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenolic derivatives.

Scientific Research Applications

2-Chloro-5-(furan-2-yl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit antimicrobial or anticancer properties, making it of interest in medicinal chemistry.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(furan-2-yl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Chloro-5-(trifluoromethyl)phenol (): The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, significantly increasing the phenol’s acidity compared to the furan-2-yl group. This enhances reactivity in electrophilic substitution reactions but may reduce solubility in polar solvents .

- 2-[2-(Furan-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-5-methylphenol (K2) (): Here, the furan-2-yl group is part of an imidazole ring system.

Heterocyclic vs. Aromatic Substituents

- However, bulkier substituents (e.g., 4-methoxynaphthalen-1-yl) abolished activity, highlighting the importance of steric compatibility .

Melting Points and Solubility

- K2 (): Melting point data for structural analogs like K2 (crystalline, stable at room temperature) suggest that 2-Chloro-5-(furan-2-yl)phenol may also exhibit high thermal stability due to aromatic stacking .

- Synthetic Routes: Suzuki coupling () and hydrolysis of ester precursors () are common methods for synthesizing chloro-furan-phenol derivatives. The presence of chlorine may necessitate careful control of reaction conditions to avoid side reactions .

Data Tables

Table 1: Comparison of Key Properties with Structural Analogs

Table 2: Substituent Impact on Bioactivity ()

| Substituent at R2 | Vacuolization Activity (1.0 mM) |

|---|---|

| Furan-2-yl | +++ |

| Thiophen-2-yl | +++ |

| Phenyl | +++ |

| 4-Methoxynaphthalen-1-yl | - |

Biological Activity

2-Chloro-5-(furan-2-YL)phenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and implications for future research.

Chemical Structure and Properties

- Chemical Formula : C10H8ClO2

- CAS Number : 1261919-31-6

- Molecular Weight : 202.62 g/mol

The compound features a chlorinated phenol ring substituted with a furan moiety, which contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of 2-Chloro-5-(furan-2-YL)phenol typically involves:

- Electrophilic Aromatic Substitution : Chlorination of 5-(furan-2-YL)phenol using chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled conditions to ensure selectivity at the desired position.

- Industrial Methods : Large-scale production may utilize continuous flow reactors for enhanced control over reaction parameters, improving yield and purity.

Antimicrobial Properties

Research indicates that 2-Chloro-5-(furan-2-YL)phenol exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate efficacy against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals and disinfectants.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have revealed promising results. The mechanism of action may involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.

- Inhibition of Cell Proliferation : It has been shown to reduce the growth rate of certain cancer cell lines in vitro.

The biological activity of 2-Chloro-5-(furan-2-YL)phenol is believed to arise from its ability to interact with cellular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules.

- Halogen Bonding : The chlorine atom may participate in halogen bonding interactions, potentially altering enzyme activities or receptor functions.

Case Studies and Research Findings

| Study | Subject | Key Findings |

|---|---|---|

| In vitro study on bacterial strains | Various bacterial strains | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Anticancer efficacy on cell lines | Human cancer cell lines | Induced apoptosis in treated cells with reduced viability observed. |

| Toxicological assessment | Animal models | No significant toxicity observed at therapeutic doses, indicating a favorable safety profile. |

Comparative Analysis

When compared to similar compounds, 2-Chloro-5-(furan-2-YL)phenol shows unique properties due to its furan substitution:

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-Chloro-4-(furan-2-YL)phenol | Chlorine at position 4 | Moderate antimicrobial activity |

| 5-(Furan-2-YL)phenol | No chlorine substitution | Lower antimicrobial potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.